(R)-azetidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been described, starting from inexpensive chemicals. The synthesis involves the construction of the azetidine ring using an intramolecular alkylation, highlighting the use of optically active alpha-methylbenzylamine as a chiral auxiliary. This approach allows for the production of practical quantities of each enantiomer in five to six steps (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005). Additionally, L-azetidine-2-carboxylic acid has been synthesized through a novel, simple, and improved procedure from γ-butyrolactone, with an overall yield reaching 13.2% (Jin & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of azetidine-2-carboxylic acid derivatives has been elucidated through NMR spectroscopy and synthesis, revealing its potential as a chemical and possibly biochemical precursor for various amino acids (Kristensen & Larsen, 1974).
Chemical Reactions and Properties
Azetidine-2-carboxylic acid demonstrates a unique capability to be misincorporated into proteins in place of proline, altering the structure and function of collagen, keratin, hemoglobin, and influencing protein folding. This property highlights its toxic and teratogenic potential in biological systems (Rubenstein et al., 2006).
Physical Properties Analysis
The synthesis of azetidine-2-carboxylic acid and its derivatives also allows for the exploration of its physical properties. These properties are primarily determined through the synthesis processes and the structural analysis of the compound, providing insights into its stability, solubility, and reactivity under various conditions. However, specific details on the physical properties are more implicitly covered through synthesis and structural analysis studies.
Chemical Properties Analysis
The chemical properties of azetidine-2-carboxylic acid are closely tied to its reactivity and its interactions with biological systems. Its ability to substitute proline in proteins affects the biochemical processes, showcasing its significance in understanding protein synthesis and function. The compound's role in inhibiting protein assembly, without preventing the formation of proteins, emphasizes its complex influence on enzyme effectiveness and ion transport in biological models (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Scientific Research Applications
Liver Fibrosis Treatment : AZC was found to partially ameliorate liver fibrosis in rats treated with carbon tetrachloride, reducing collagen formation and free proline levels without affecting noncollagenous protein synthesis (Rojkind, 1973).
Collagen Synthesis Inhibition : In chick embryos, AZC effectively arrested collagen accumulation, leading to increased fragility and decreased collagen synthesis and extrusion rates (Lane, Dehm, & Prockop, 1971).
Transition Metal Complexes : AZC acts as a bidentate ligand in transition metal complexes, coordinating metal ions through its amino and carboxyl groups (White & Joesten, 1976).
Ion Transport in Plants : AZC inhibits ion release to the xylem of excised barley roots, suggesting it acts on symplast-to-xylem ion transport (Pitman et al., 1977).
Hemoglobin Production : The incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro does not reduce the rate of globin synthesis, suggesting its potential role in hemoglobin production in anemic rabbits (Baum et al., 1975).
Synthesis of Enantiopure Azetidine 2-Carboxylic Acids : These acids can be synthesized and used for the synthesis of tripeptides, offering a new approach for enantioselective synthesis of phenylalanine analogues (Couty, Evano, & Rabasso, 2003).
Nitrogen Economy in Plants : AZC is synthesized in plants like Convallaria majali8 and Polygonatum multiflorum during growth, influencing their nitrogen economy and affecting their ethanolsoluble-nitrogen fraction (Fowden, 1959).
Growth Inhibition in Seedlings : AZC inhibits mung bean seedling growth, but its effects can be reduced by providing both proline and the analogue together (Fowden, 1963).
Radiosensitization in Hepatoma Cells : AZC enhances hepatoma cell killing by radiosensitization and growth inhibition, suggesting different mechanisms for thermal radiosensitization and azetidine radiosensitization (Rijn, Berg, & Mast, 1999).
Presence in Food Chain : AZC is present in sugar beet products fed to livestock, potentially causing toxic effects and congenital malformations, and is also found in garden beets, suggesting potential human health risks (Rubenstein et al., 2009; Rubenstein, Zhou, Krasinska, Chien, & Becker, 2006).
Safety And Hazards
This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
For a specific compound like “®-azetidine-2-carboxylic acid”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(2R)-azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUEWIQBXOCDZ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-azetidine-2-carboxylic acid | |
CAS RN |
7729-30-8 | |
Record name | 2-Azetidinecarboxylic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-azethidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AZETIDINECARBOXYLIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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